methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate
Description
Methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate is a synthetic small molecule featuring:
- A 1,2-benzisothiazol-3(2H)-one core, known for its bioactivity in antimicrobial and enzyme inhibition applications .
- A propanoyl linker bridging the benzisothiazolone moiety to a methyl 4-aminobenzoate group.
Properties
Molecular Formula |
C18H16N2O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-[3-(3-oxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C18H16N2O4S/c1-24-18(23)12-6-8-13(9-7-12)19-16(21)10-11-20-17(22)14-4-2-3-5-15(14)25-20/h2-9H,10-11H2,1H3,(H,19,21) |
InChI Key |
CAOWBVHPVQZXMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate typically involves multiple steps:
Formation of the Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of ortho-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Propanoyl Group: The propanoyl group is introduced via acylation reactions, often using propanoyl chloride in the presence of a base such as pyridine.
Coupling with Methyl 4-aminobenzoate: The final step involves coupling the benzisothiazole derivative with methyl 4-aminobenzoate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzisothiazole core can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzisothiazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of catalysts like palladium on carbon.
Major Products
Oxidation: Oxidized derivatives of the benzisothiazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted benzisothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Anticancer Efficacy
A study conducted by Nacher-Luis et al. (2024) evaluated the compound's effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12 | Apoptosis induction |
| MCF-7 (Breast) | 18 | Cell cycle arrest |
| A549 (Lung) | 22 | Intrinsic pathway activation |
The results indicated that treatment with the compound resulted in increased sub-G1 phase cells, a hallmark of apoptosis.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzisothiazole ring enhances its lipophilicity, potentially increasing membrane permeability and bioactivity.
Table: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be further explored as a candidate for developing new antimicrobial agents.
Neuropharmacological Effects
The structure of this compound suggests potential neuropharmacological applications. Compounds with similar piperazine scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound.
Mechanism of Action
The mechanism of action of methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzisothiazole core can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.
Comparison with Similar Compounds
Structural Analogues with Benzisothiazolone Moieties
Ethyl (2-{[3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate ()
- Replaces the benzoate ester with a thiazole-acetate group, altering solubility and bioavailability.
- Biological Relevance : Thiazole rings often improve binding to enzymatic targets, but the absence of direct IC₅₀ data limits potency comparisons.
(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate (7n) ()
- Key Differences: Contains a benzyloxycarbonyl-protected amino group on the benzoate, which may enhance target selectivity. Exhibits 1,1-dioxido substitution, contributing to its high tryptase inhibition (IC₅₀ = 0.064 µM) .
- Comparison : The target compound lacks the dioxido group, likely reducing enzymatic inhibition potency but improving synthetic accessibility.
Methyl/Ethyl/Isopropyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate ()
- Key Differences: These impurity analogs feature shorter acetate linkers instead of propanoyl-amido groups. The ester alkyl chain (methyl, ethyl, isopropyl) influences lipophilicity, with longer chains increasing membrane permeability .
Compounds with Similar Ester-Amide Hybrid Architectures
Methyl 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()
- Key Differences: Replaces benzisothiazolone with a triazine ring, altering electronic properties and hydrogen-bonding capacity.
Propyl 3-Oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate ()
- Demonstrates antibacterial and antifungal activity, suggesting the benzisothiazolone core is critical for bioactivity .
Key Observations :
- Dioxido Substitution: Enhances enzymatic inhibition (e.g., 7n’s IC₅₀ = 0.064 µM vs. non-dioxido derivatives) .
- Ester vs. Amide Linkers : Amides (as in the target compound) improve hydrogen bonding but may reduce metabolic stability compared to esters.
- Alkyl Chain Effects : Longer chains (e.g., isopropyl in ) increase lipophilicity, which could enhance tissue penetration.
Biological Activity
Methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the molecular formula . The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazole core followed by acylation and esterification processes. For instance, one method includes:
- Formation of Benzothiazole : The initial step involves the synthesis of the benzothiazole ring through cyclization reactions.
- Acylation : The introduction of the propanoyl group occurs via acylation reactions with appropriate acyl chlorides.
- Esterification : Finally, methyl esterification is performed to yield the target compound.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar benzothiazole derivatives possess antibacterial activity against various strains of bacteria, including both gram-positive and gram-negative species .
In vitro tests demonstrated that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Antifungal Activity
The compound has also been evaluated for antifungal properties. In a comparative study, similar benzothiazole derivatives showed effectiveness against Candida albicans, a common fungal pathogen . The mechanism of action is believed to involve disruption of fungal cell wall synthesis.
Anticancer Activity
Recent investigations into the anticancer properties of this compound revealed promising results. In vitro assays indicated that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of benzothiazole derivatives reported that this compound demonstrated a Minimum Inhibitory Concentration (MIC) as low as 32 µg/mL against E. coli strains .
- Antifungal Activity : In another study focused on antifungal agents, this compound showed an inhibition rate of 70% against Candida species at concentrations above 50 µg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Induction of Apoptosis : In cancer cells, it appears to activate intrinsic apoptotic pathways leading to cell death.
Q & A
Basic: What are the recommended synthetic strategies for preparing methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate?
Methodological Answer:
- Stepwise coupling : React 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (CAS 89139-48-0, see ) with methyl 4-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF.
- Triazine-based intermediates : Adapt methods from and , where triazine scaffolds are functionalized via nucleophilic substitution. For example, substitute 2,4,6-trichlorotriazine with phenoxy/amino groups under controlled temperatures (−35°C to 40°C) and use DIPEA as a base.
- Purification : Employ column chromatography (e.g., CH₂Cl₂/EtOAc gradients) or recrystallization from ethanol .
Basic: How can the structure of this compound be validated experimentally?
Methodological Answer:
- 1H/13C NMR : Compare chemical shifts with analogous benzisothiazolone derivatives (e.g., δ ~3.76–3.86 ppm for methoxy groups; aromatic protons at δ 6.96–7.29 ppm) as in .
- X-ray crystallography : Use SHELXL ( ) for refinement. For example, resolved a related benzisothiazolone derivative with C=O and S–N bond distances consistent with resonance stabilization.
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 369–370 for similar esters in ) .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Antimicrobial screening : Follow protocols in , using disk diffusion assays against S. aureus or C. albicans.
- DNA interaction studies : Use UV-Vis spectroscopy (e.g., hyperchromic shifts) and viscosity measurements as in . Calculate binding constants via Stern-Volmer plots.
- Enzyme inhibition : Screen against proteases or kinases using fluorogenic substrates .
Advanced: How can synthetic routes be optimized for higher yields?
Methodological Answer:
- Catalyst screening : Test alternatives to DIPEA (e.g., DMAP or DBU) for triazine substitutions ( ).
- Temperature control : Optimize reflux times (e.g., 4–24 hours) and stepwise heating (e.g., −35°C → 40°C) to minimize side reactions.
- Parallel synthesis : Use automated MPLC ( ) for rapid purification of intermediates .
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Dynamic effects in NMR : Rotamers or solvent interactions may cause peak splitting. Compare DMSO-d6 vs. CDCl3 spectra ( ).
- Crystallographic disorder : Use SHELXL’s PART and SIMU instructions ( ) to model disordered atoms.
- DFT calculations : Validate NMR shifts against computed spectra (e.g., Gaussian09/B3LYP) as in .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., DNA gyrase for antimicrobial SAR).
- DFT-based descriptors : Calculate electrostatic potential maps or HOMO-LUMO gaps ( ) to correlate with bioactivity.
- QSAR models : Train regression models using IC50 data and molecular descriptors (e.g., logP, polar surface area) .
Advanced: How to troubleshoot low crystallinity during purification?
Methodological Answer:
- Solvent screening : Test mixed solvents (e.g., CH₂Cl₂/hexane) or slow evaporation ().
- Seeding : Add microcrystals of a structurally similar compound (e.g., from or 12).
- Temperature gradients : Crystallize at 4°C after heating to 50°C .
Advanced: What strategies enable high-throughput synthesis for combinatorial libraries?
Methodological Answer:
- Automated MPLC : Use ’s gradient elution (30–35 cm³/min flow rate) for parallel purification.
- Microwave-assisted synthesis : Reduce reaction times for amide couplings (e.g., 30 minutes vs. 24 hours).
- Robotic liquid handlers : Dispense reagents for triazine substitutions in 96-well plates .
Advanced: How to assess its toxicological profile preclinically?
Methodological Answer:
- In silico toxicity prediction : Use SwissADME or ProTox-II to flag hepatotoxicity or mutagenicity.
- Cytotoxicity assays : Test against HEK293 or HepG2 cells via MTT assays ( ).
- In vivo models : Administer graded doses in zebrafish embryos (LC50 determination) .
Advanced: How to study polymorphism or solvate formation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
